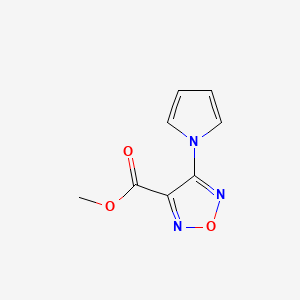
4-(3-Methoxyphenyl)azetidin-2-one
Übersicht
Beschreibung
“4-(3-Methoxyphenyl)azetidin-2-one” is a chemical compound with the IUPAC name 4-(4-methoxyphenyl)-2-azetidinone . It has a molecular weight of 177.2 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of related substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones has been characterized . A series of 4-[3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl]amino-N-(substituted) benzenesulfonamide, 4-{3-chloro-2-[5-methoxy-2-nitro-4-(prop-2-en-1-yloxy)benzyllidene]-4-oxoazetidin-1-yl}]amino}-N-(substituted)benzenesulfonamide and 4-{3-chloro-2-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-4-oxoaze-tidin-1-yl}amino}-N-(substituted) benzenesulfonamide were synthesized using appropriate synthetic route .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) .Chemical Reactions Analysis
The copper-catalysed reaction of azetidin-2-ones with t-butyl perbenzoate or peracetate affords the corresponding 4-benzoyloxy- and acetoxy-substituted β-lactams, respectively .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
- Synthesis and Antitumor Activity : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds related to 4-(3-Methoxyphenyl)azetidin-2-one, were investigated for their antiproliferative properties. These compounds exhibited potent activity in MCF-7 breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced apoptosis. X-ray crystallography studies emphasized the importance of torsional angles for potent activity. Among these, compounds displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, making them promising candidates for clinical development (Greene et al., 2016).
Stereoselective Synthesis
- Use in Stereoselective Synthesis of Azetidin-2-ones : 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione, a related compound, was used as a synthon for the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones. These azetidin-2-ones are known for their cholesterol absorption inhibitor activity. The process involved regioselective Grignard reaction and stereoselective removal of hydroxyl groups (Tiwari et al., 2006).
Structural Studies
- Structural Analysis of Derivatives : Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with various substituents at lactam positions, were studied. These structures have potential antimitotic properties, useful in cancer research (Twamley et al., 2020).
Chemical Synthesis and Modification
- Synthesis and Structural Characterization : Various synthesis methods have been explored to create derivatives of azetidin-2-ones, including the use of lead(IV) acetate for acetoxylation and treatment with cerium(IV) ammonium nitrate for dealkoxy-hydroxylation. These processes have contributed to a better understanding of the chemical behavior and structural characteristics of azetidin-2-ones (Giang et al., 1999; Fetter et al., 1994).
Anticancer Research
- Evaluation as Anticancer Agents : Some azetidin-2-one derivatives demonstrated potential as anticancer agents. For example, compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one] showed cytotoxic activity in specific cancer cells and induced apoptosis. Molecular analysis suggested that it affects cytoskeleton regulation and cell cycle genes, hinting at a unique mechanism of action (Olazarán et al., 2017).
Spectroscopic Characterization
- Spectroscopic Analysis : Spectroscopic techniques such as (13)C NMR, (1)H-(13)C COSY NMR, and mass spectroscopy have been used to characterize azetidin-2-ones. These techniques are critical for understanding the complex structures and chemical properties of azetidin-2-ones (Singh et al., 2008).
Antimicrobial and Antiviral Applications
- Antimicrobial and Antiviral Potential : N/C-4 substituted azetidin-2-ones have been evaluated as new classes of antimicrobial agents. Some of these compounds showed promising activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Additionally, certain azetidin-2-ones have displayed antiviral activity against a broad range of viruses, further highlighting their potential in treating complex infections (Halve et al., 2007; Głowacka et al., 2021).
Wirkmechanismus
While the exact mechanism of action for “4-(3-Methoxyphenyl)azetidin-2-one” is not specified, it’s worth noting that β-lactam antibiotics, which are based on a core β-lactam ring structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJMKMSTIQFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299066 | |
| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)azetidin-2-one | |
CAS RN |
83716-64-7 | |
| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83716-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid](/img/structure/B7829208.png)
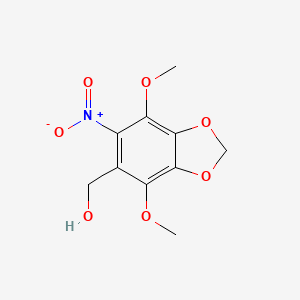
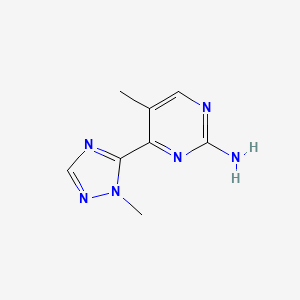
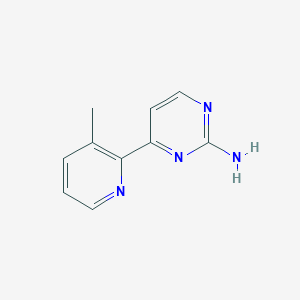
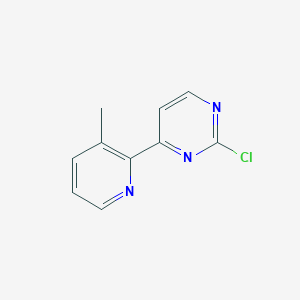
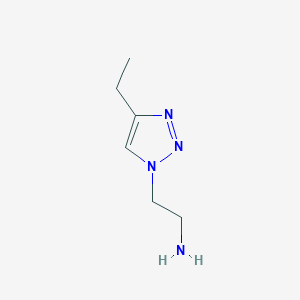
![{1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl}acetic acid](/img/structure/B7829270.png)
![10,12-Dimethyl-4,7-dithia-3,9-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2,5,9,11-pentaen-5-amine](/img/structure/B7829277.png)

![Ethyl 2-[4-(trifluoromethyl)-1,2,3-triazolyl]acetate](/img/structure/B7829280.png)
![3-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7829287.png)
